Androstanediol-d3 Glucuronide Sodium Salt
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Overview
Description
Androstanediol-d3 Glucuronide Sodium Salt: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of androstanediol, a metabolite of dihydrotestosterone, and is often used to study metabolic pathways and androgenic activity. The compound’s molecular formula is C25H36D3NaO8, and it has a molecular weight of 493.59.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Androstanediol-d3 Glucuronide Sodium Salt involves the glucuronidation of androstanediol. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is designed to maintain high purity levels, often exceeding 97%, and to ensure consistent batch quality. The compound is then stored at low temperatures to preserve its stability .
Chemical Reactions Analysis
Types of Reactions: Androstanediol-d3 Glucuronide Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry: In chemistry, Androstanediol-d3 Glucuronide Sodium Salt is used as a reference standard for analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its stable isotope labeling allows for precise quantification and identification of metabolic products.
Biology: In biological research, the compound is used to study androgen metabolism and its effects on various physiological processes. It helps in understanding the role of androgens in health and disease .
Medicine: In medicine, this compound is used in clinical diagnostics to measure androgenic activity. It is also used in research related to hormone replacement therapies and the treatment of androgen-related disorders .
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and as a quality control standard for hormone-related products.
Mechanism of Action
Androstanediol-d3 Glucuronide Sodium Salt exerts its effects through the glucuronidation pathway. It is formed by the glucuronidation of dihydrotestosterone, which is a potent androgen. The compound interacts with androgen receptors and influences various cellular processes, including gene expression and protein synthesis. This interaction is crucial for understanding the compound’s role in androgen metabolism and its potential therapeutic applications .
Comparison with Similar Compounds
Androstanediol Glucuronide: A non-labeled version of the compound used in similar research applications.
Androsterone Glucuronide: Another androgen metabolite used to study androgenic activity.
Etiocholanolone Glucuronide: A metabolite of testosterone used in metabolic studies.
Uniqueness: Androstanediol-d3 Glucuronide Sodium Salt is unique due to its stable isotope labeling, which allows for more precise and accurate studies of metabolic pathways. This labeling makes it an invaluable tool in research, providing insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C25H39NaO8 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C25H40O8.Na/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31;/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31);/q;+1/p-1/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23?,24-,25-;/m0./s1/i6D2,17D; |
InChI Key |
AORBBNHUYBMZSU-FHTBWCGESA-M |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O.[Na+] |
Origin of Product |
United States |
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